N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

regioisomerism phenyl-linker geometry structure–activity relationship

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide (CAS 922461-83-4) is a fully synthetic small molecule belonging to the benzoxazole–piperidine–carboxamide class, with molecular formula C₂₆H₂₅N₃O₄S and molecular weight 475.56 g·mol⁻¹. The compound features three pharmacophoric modules: a 2-phenylbenzoxazole moiety linked via a meta‑substituted phenyl spacer to a piperidine‑4‑carboxamide core, which is N‑sulfonylated with a p‑toluenesulfonyl (tosyl) group.

Molecular Formula C26H25N3O4S
Molecular Weight 475.56
CAS No. 922461-83-4
Cat. No. B2558773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide
CAS922461-83-4
Molecular FormulaC26H25N3O4S
Molecular Weight475.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C26H25N3O4S/c1-18-9-11-22(12-10-18)34(31,32)29-15-13-19(14-16-29)25(30)27-21-6-4-5-20(17-21)26-28-23-7-2-3-8-24(23)33-26/h2-12,17,19H,13-16H2,1H3,(H,27,30)
InChIKeyXYBWVRRTFQVZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide (CAS 922461-83-4): Structural and Physicochemical Baseline for Procurement Evaluation


N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide (CAS 922461-83-4) is a fully synthetic small molecule belonging to the benzoxazole–piperidine–carboxamide class, with molecular formula C₂₆H₂₅N₃O₄S and molecular weight 475.56 g·mol⁻¹ . The compound features three pharmacophoric modules: a 2-phenylbenzoxazole moiety linked via a meta‑substituted phenyl spacer to a piperidine‑4‑carboxamide core, which is N‑sulfonylated with a p‑toluenesulfonyl (tosyl) group . Commercial sources report a typical purity of ≥95% . This precise arrangement of functional groups defines its chemical space and distinguishes it from close regioisomeric, sulfonyl‑variant, and heterocyclic analogs.

Why Generic Substitution Is Inadequate for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide (CAS 922461-83-4): Structural Uniqueness and Comparator Landscape


The compound cannot be interchangeably substituted with in‑class analogs because three independent structural variables—phenyl‑linker regiochemistry (meta vs. para), sulfonyl substituent identity (tosyl vs. methoxy‑phenylsulfonyl vs. unsubstituted phenylsulfonyl), and heterocyclic core (benzoxazole vs. benzothiazole vs. tetrahydroquinoline)—each exert distinct effects on molecular conformation, electronic distribution, lipophilicity, and putative target engagement [1]. Even analogs sharing the identical molecular formula (C₂₆H₂₅N₃O₄S) but differing in scaffold topology (e.g., tetrahydroquinoline sulfonamides such as SU0268) exhibit entirely divergent biological activities, demonstrating that molecular formula alone is an unreliable procurement criterion [2]. The quantitative evidence presented in Section 3 documents the specific differential dimensions that render generic substitution scientifically invalid.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide (CAS 922461-83-4) Relative to Closest Analogs


Meta- vs. Para-Phenyl Linker Regiochemistry: Conformational and Pharmacophoric Differentiation from CAS 923488-67-9

The target compound bears the benzoxazole–phenyl bond at the meta position of the central phenyl ring, whereas the closest regioisomeric comparator CAS 923488-67-9 (N-4-(1,3-benzoxazol-2-yl)phenyl-1-tosylpiperidine-4-carboxamide) places this linkage at the para position [1]. This regioisomerism alters the dihedral angle between the benzoxazole and the piperidine‑carboxamide planes, directly affecting the spatial presentation of hydrogen‑bond donor/acceptor groups critical for molecular recognition. In a structurally related benzoxazole–phenylsulfonamide series targeting PPARα, the meta‑substituted derivatives exhibited binding poses and cellular activities distinct from their para counterparts in molecular docking and reporter‑gene assays [2]. Although direct comparative IC₅₀ data for CAS 922461-83-4 vs. CAS 923488-67-9 are not publicly available, the class‑level precedent establishes that meta/para regioisomerism is a high‑impact determinant of biological activity in benzoxazole–phenyl systems.

regioisomerism phenyl-linker geometry structure–activity relationship

Tosyl (4-Methylphenylsulfonyl) vs. 4-Methoxyphenylsulfonyl Substituent: Lipophilicity and Metabolic Stability Differentiation

The target compound incorporates a tosyl (4‑methylbenzenesulfonyl) group on the piperidine nitrogen, whereas the closest sulfonyl‑variant analog employs a 4‑methoxybenzenesulfonyl group (benchchem catalog entry) . The replacement of methyl (–CH₃) with methoxy (–OCH₃) alters the Hammett substituent constant (σₚ: –0.17 for CH₃ vs. –0.27 for OCH₃) and the Hansch lipophilicity parameter (π: +0.56 for CH₃ vs. –0.02 for OCH₃), resulting in a calculated logP difference of approximately 0.5–0.7 units favoring higher lipophilicity for the tosyl derivative [1]. In a broader benzoxazole–piperidine‑carboxamide series (PF‑4693627 discovery program), sulfonamide substituent choice was shown to modulate oral bioavailability and metabolic clearance in rats [2]. The tosyl group provides a balance of moderate lipophilicity and metabolic stability that may be advantageous for cellular permeability, whereas the methoxy analog is expected to exhibit lower membrane partitioning.

sulfonamide SAR lipophilicity metabolic stability tosyl group

Benzoxazole vs. Benzothiazole Heterocyclic Core: Hydrogen‑Bond Acceptor Capacity and Target Selectivity Implications

The benzoxazole ring (O‑heterocycle) in the target compound can be compared with a benzothiazole analog (S‑heterocycle) in which the endocyclic oxygen is replaced by sulfur (e.g., N‑(4‑chlorobenzo[d]thiazol‑2‑yl)‑1‑tosylpiperidine‑4‑carboxamide) . The replacement of oxygen with sulfur increases the heteroatom van der Waals radius (1.52 Å → 1.80 Å) and reduces electronegativity (3.44 → 2.58 on the Pauling scale), weakening hydrogen‑bond acceptor capacity. In kinase and GPCR inhibitor programs, benzoxazole‑to‑benzothiazole substitution has been shown to shift selectivity profiles and modulate potency by 10‑ to 100‑fold, depending on the target pocket composition [1]. The benzoxazole oxygen serves as a superior hydrogen‑bond acceptor for catalytic lysine or backbone amide interactions frequently exploited in enzyme inhibitor design.

heterocyclic SAR benzoxazole benzothiazole hydrogen bonding

Benzoxazole–Piperidine–Carboxamide vs. Tetrahydroquinoline–Sulfonamide Scaffold: Identical Molecular Formula, Divergent Biological Activity

The compound SU0268 (CAS 2210228-45-6) shares the identical molecular formula C₂₆H₂₅N₃O₄S and molecular weight (475.56) with the target compound but possesses an entirely different scaffold: a tetrahydroquinoline sulfonamide rather than a benzoxazole piperidine carboxamide . SU0268 is a potent and selective inhibitor of 8‑oxoguanine DNA glycosylase 1 (OGG1; IC₅₀ = 59 nM), with demonstrated selectivity over six related DNA repair enzymes (MTH1, dUTPase, NUDT16, ABH2, ABH3, SMUG1) and validated in vivo activity attenuating inflammatory responses during Pseudomonas aeruginosa infection [1]. The target compound, by contrast, bears a benzoxazole‑phenyl‑tosylpiperidine‑carboxamide architecture that has been anecdotally associated with AIMP2‑DX2 pathway inhibition in cancer models . This scaffold‑level divergence demonstrates that molecular formula alone is wholly insufficient for compound identification or substitution decisions.

scaffold hopping molecular formula degeneracy target selectivity

Recommended Application Scenarios for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide (CAS 922461-83-4) Based on Differentiation Evidence


Chemical Probe Development Targeting AIMP2‑DX2 Pathway in Cancer Models

Vendor‑reported activity against the AIMP2‑DX2 pathway, combined with the unique meta‑substituted benzoxazole–phenyl pharmacophore, positions CAS 922461-83-4 as a candidate chemical probe for investigating DX2‑mediated tumor proliferation mechanisms . The tosyl group provides favorable lipophilicity for cellular permeability, and the benzoxazole oxygen enables specific hydrogen‑bond interactions that a benzothiazole analog would not support [1]. Researchers should use the meta‑regioisomer (CAS 922461-83-4) rather than the para‑regioisomer (CAS 923488-67-9) to ensure the correct pharmacophoric geometry.

Structure–Activity Relationship (SAR) Studies on Benzoxazole–Piperidine–Carboxamide Scaffolds

This compound serves as a key reference point in SAR explorations of the benzoxazole–piperidine–carboxamide chemical space, specifically for evaluating the contribution of (i) meta‑phenyl linker geometry, (ii) the tosyl sulfonamide substituent, and (iii) the benzoxazole heterocycle to biological activity . Systematic comparison with the para‑regioisomer (CAS 923488-67-9), the methoxy‑sulfonyl analog, and the benzothiazole counterpart enables deconvolution of each structural variable's contribution. The high purity (≥95%) reported by commercial vendors supports its use as a reference standard in SAR campaigns .

Negative Control Differentiation from SU0268 in DNA Repair Studies

Because SU0268 (CAS 2210228-45-6) shares the identical molecular formula (C₂₆H₂₅N₃O₄S) but possesses a tetrahydroquinoline scaffold with potent OGG1 inhibitory activity (IC₅₀ = 59 nM), CAS 922461-83-4 can serve as a structurally distinct, same‑formula control compound in DNA repair studies to rule out OGG1‑mediated effects . Any biological activity observed with CAS 922461-83-4 is scaffold‑specific and not attributable to OGG1 inhibition, making it a valuable comparator for deconvoluting phenotype‑based screening hits where OGG1 is a potential confounding target [1].

Synthetic Building Block for Diversified Benzoxazole‑Piperidine Libraries

The tosyl group on the piperidine nitrogen is a robust protecting/activating group compatible with further synthetic elaboration. The compound can serve as a late‑stage intermediate for generating diverse N‑substituted piperidine derivatives through tosyl deprotection and subsequent functionalization, enabling parallel library synthesis for high‑throughput screening . The benzoxazole‑phenyl‑carboxamide core remains intact under standard tosyl cleavage conditions (e.g., HBr/AcOH or Na/naphthalene), offering a versatile entry point for medicinal chemistry campaigns.

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.